molecular formula C20H21N3O3 B4360964 1-[(2,4-dimethylphenoxy)methyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

1-[(2,4-dimethylphenoxy)methyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4360964
M. Wt: 351.4 g/mol
InChI Key: NHAMQAWNSSBMEL-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenoxy)methyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring, a carboxamide group, and phenoxy and methoxy substituents. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2,4-dimethylphenoxy)methyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the phenoxy group: This step involves the reaction of the pyrazole intermediate with 2,4-dimethylphenol in the presence of a suitable base, such as potassium carbonate, to form the phenoxy-substituted pyrazole.

    Attachment of the carboxamide group: The final step involves the reaction of the phenoxy-substituted pyrazole with 3-methoxybenzoyl chloride in the presence of a base, such as triethylamine, to form the desired carboxamide compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2,4-dimethylphenoxy)methyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or methoxy groups are replaced by other nucleophiles, such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(2,4-dimethylphenoxy)methyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenoxy)methyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-[(2,4-dimethylphenoxy)methyl]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[(2,4-dimethylphenoxy)methyl]-N-(3-chlorophenyl)-1H-pyrazole-3-carboxamide: This compound has a similar structure but with a chlorine substituent instead of a methoxy group, which may result in different chemical and biological properties.

    1-[(2,4-dimethylphenoxy)methyl]-N-(3-hydroxyphenyl)-1H-pyrazole-3-carboxamide: This compound has a hydroxy group instead of a methoxy group, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties that are valuable for various research applications.

Properties

IUPAC Name

1-[(2,4-dimethylphenoxy)methyl]-N-(3-methoxyphenyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-7-8-19(15(2)11-14)26-13-23-10-9-18(22-23)20(24)21-16-5-4-6-17(12-16)25-3/h4-12H,13H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAMQAWNSSBMEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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